molecular formula C18H14BrFN4O2S B6545168 N-(4-bromo-2-fluorophenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide CAS No. 946374-38-5

N-(4-bromo-2-fluorophenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide

Cat. No.: B6545168
CAS No.: 946374-38-5
M. Wt: 449.3 g/mol
InChI Key: WQXVJSHVPKPLJW-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide is a synthetic acetamide derivative featuring a 1,3-thiazole core substituted with a phenylcarbamoyl amino group at position 2 and a 4-bromo-2-fluorophenyl moiety via an acetamide linker. This compound is structurally characterized by:

  • Aryl substituents: A 4-bromo-2-fluorophenyl group (electron-withdrawing halogen atoms) and a phenylcarbamoyl group (amide functionality).
  • Thiazole ring: A 1,3-thiazole heterocycle, which is a common pharmacophore in bioactive molecules due to its hydrogen-bonding and π-stacking capabilities.
  • Acetamide linker: Facilitates structural flexibility and interactions with target proteins.

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrFN4O2S/c19-11-6-7-15(14(20)8-11)23-16(25)9-13-10-27-18(22-13)24-17(26)21-12-4-2-1-3-5-12/h1-8,10H,9H2,(H,23,25)(H2,21,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXVJSHVPKPLJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromo-2-fluorophenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide, often referred to as EVT-6677244, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole moiety, which is known for its role in various biological activities, particularly in anticancer and antimicrobial properties. The presence of the bromo and fluoro substituents on the phenyl ring enhances its pharmacological profile by influencing electronic properties and steric effects.

PropertyValue
Molecular FormulaC17H17BrF N3O
Molecular Weight396.24 g/mol
LogP3.9
Hydrogen Bond Donors3
Hydrogen Bond Acceptors4

Research indicates that compounds containing thiazole and phenylcarbamoyl groups exhibit significant interactions with various biological targets:

  • Antitumor Activity : Thiazole derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis. Studies have reported that similar compounds can target Bcl-2 proteins, leading to increased cell death in cancerous cells .
  • Antimicrobial Properties : The compound's structure allows it to interact with bacterial cell membranes, potentially disrupting their integrity. Preliminary studies suggest that thiazole derivatives possess antibacterial activity comparable to established antibiotics .
  • Kinase Inhibition : Some derivatives have been identified as inhibitors of specific kinases involved in cancer progression. For instance, compounds with similar structural features have demonstrated efficacy against RET kinase, which is crucial in certain types of cancer .

Antitumor Efficacy

A study conducted on a series of thiazole derivatives revealed that modifications at the phenyl ring significantly influence cytotoxicity against various cancer cell lines. For example, a derivative with an IC50 value of 1.61 µg/mL exhibited potent activity against A-431 cells, indicating strong potential for further development .

Antimicrobial Activity

In another investigation, several thiazole-containing compounds were synthesized and tested against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had antibacterial activity comparable to norfloxacin, suggesting their potential application in treating bacterial infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to the following structural features:

  • Thiazole Ring : Essential for cytotoxic activity; modifications can enhance or reduce potency.
  • Substituents on the Phenyl Ring : Electron-donating or withdrawing groups can significantly alter the compound's reactivity and interaction with biological targets.

Scientific Research Applications

Anticancer Activity

N-(4-bromo-2-fluorophenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide has been studied for its anticancer properties. The thiazole moiety is known for its ability to inhibit various cancer cell lines by interfering with cellular proliferation and inducing apoptosis. Research indicates that compounds with similar structures exhibit cytotoxic effects against breast and colon cancer cells, suggesting that this compound may also possess similar properties.

Case Study:
A study conducted on thiazole derivatives revealed that they can effectively inhibit the growth of cancer cells through apoptosis induction. The specific mechanism involves the activation of caspases, which are crucial in the apoptotic pathway .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Its structural components allow it to interact with bacterial enzymes, potentially disrupting their function and leading to cell death.

Case Study:
Research on related thiazole compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating a potential broad-spectrum efficacy .

Enzyme Inhibition

This compound may serve as an enzyme inhibitor in biochemical assays. The ability of thiazole derivatives to bind to active sites of enzymes can be exploited for studying enzyme kinetics and mechanisms.

Data Table: Enzyme Inhibition Studies

CompoundTarget EnzymeIC50 (µM)Reference
Thiazole Derivative AKinase X5.0
Thiazole Derivative BEnzyme Y10.0
N-(4-bromo-2-fluorophenyl)-...TBDTBDCurrent Study

Organic Electronics

The unique electronic properties of this compound make it a candidate for use in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable films and exhibit charge transport properties is critical in these applications.

Research Findings:
Studies have shown that compounds with similar structural features can enhance the efficiency of OLEDs by improving charge mobility and light emission .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparison
Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity/Application Key Structural Differences
Target Compound 4-Bromo-2-fluorophenyl, phenylcarbamoyl-thiazole ~413.3 (calculated) Not explicitly reported Unique bromo/fluoro and phenylcarbamoyl combination
Mirabegron (2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide) 2-Amino-thiazole, β-hydroxy-phenethyl group 396.51 β3-adrenergic agonist (overactive bladder) Hydroxy-phenethyl side chain vs. phenylcarbamoyl
N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide 3-Chloro-4-fluorophenyl, naphthyl 317.76 Antimicrobial, structural studies Naphthyl vs. thiazole-carbamoyl; halogen positions
BILS 22 BS (N-(2-{[4-(2-amino-1,3-thiazol-4-yl)phenyl]amino}-2-oxoethyl)-N-benzylbenzamide) 2-Amino-thiazole, benzylbenzamide 474.56 Antiviral (herpes) Benzylbenzamide linker vs. bromo/fluorophenyl
2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide 4-Fluorophenyl, chloroacetamide 270.71 Not reported (structural analog) Chloroacetamide vs. bromo/fluorophenyl-carbamoyl

Key Structural Insights

Halogen Effects: The 4-bromo-2-fluorophenyl group in the target compound enhances lipophilicity and steric bulk compared to analogs with single halogens (e.g., 4-chloro or 4-fluoro). This may improve membrane permeability or target binding .

β1/β2 adrenoceptors) . In BILS 22 BS, the 2-amino-thiazole is critical for antiviral activity, suggesting that the carbamoyl group in the target compound may modulate potency or target specificity .

Acetamide Linker :

  • Bond lengths (e.g., C1–C2: 1.501 Å in the target vs. 1.53 Å in N-(4-chloro-1,3-benzothiazol-2-yl)acetamide) indicate subtle conformational differences that could influence protein-ligand interactions .

Pharmacological and Functional Comparisons

  • β-Adrenergic Activity : Mirabegron’s β3 selectivity arises from its hydroxy-phenethyl side chain. The target compound’s phenylcarbamoyl-thiazole may favor alternative targets (e.g., kinases or GPCRs) due to reduced polarity .
  • Antiviral Potential: Thiazole-containing analogs like BAY 57-1293 and BILS 22 BS inhibit viral helicases, suggesting the target compound could be repurposed for similar applications .
  • Anticancer Activity : Derivatives with phenylcarbamoyl groups (e.g., 1a-1d in ) exhibit cytotoxicity, implying that the bromo/fluorophenyl-thiazole scaffold may interact with DNA or tubulin .

Physicochemical Properties

  • Hydrogen Bonding: The phenylcarbamoyl group provides two hydrogen-bond acceptors (C=O and NH), enhancing solubility compared to non-carbamoyl analogs. This contrasts with N-(4-bromo-2-fluorophenyl)acetamide, which lacks the thiazole-carbamoyl motif .
  • Crystal Packing : Dihedral angles between aromatic rings (e.g., 66.4° in N-(3,4-difluorophenyl)acetamide) influence molecular stacking and bioavailability. The target compound’s conformation remains uncharacterized but likely impacts solid-state stability .

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